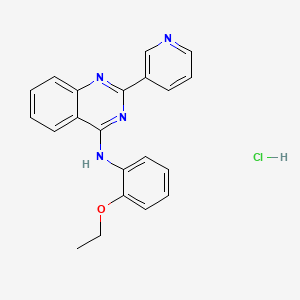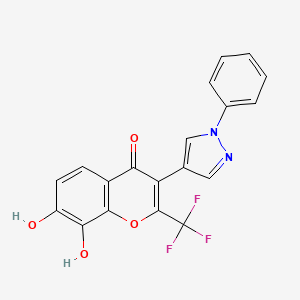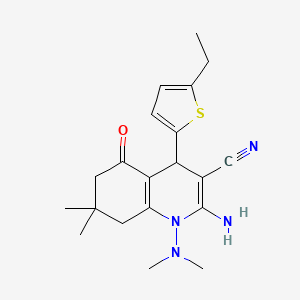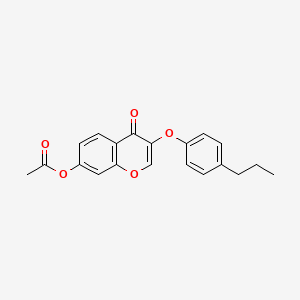![molecular formula C17H18ClN3O5S B3962795 2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B3962795.png)
2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide
Overview
Description
2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide, also known as DAN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonamide family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide exerts its effects through the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and angiogenesis, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth, angiogenesis, and inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide is its specificity towards carbonic anhydrase IX, which makes it a promising candidate for cancer treatment. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide. One area of future research could be the development of more stable and soluble derivatives of this compound for use in experiments. Additionally, the potential use of this compound in combination with other therapies should be explored to determine its full potential in cancer treatment.
Scientific Research Applications
2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-3-20(4-2)27(25,26)14-9-10-16(18)15(11-14)17(22)19-12-5-7-13(8-6-12)21(23)24/h5-11H,3-4H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTUJEPATNSKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dibutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3962721.png)
![8-methyl-4-phenyl-1-(propylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962726.png)
![diisobutyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate](/img/structure/B3962730.png)
![5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962738.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962741.png)


![6-amino-4-(5-methyl-2-thienyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3962771.png)

![2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride](/img/structure/B3962821.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B3962825.png)

